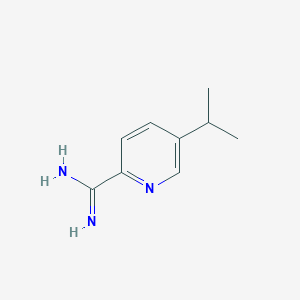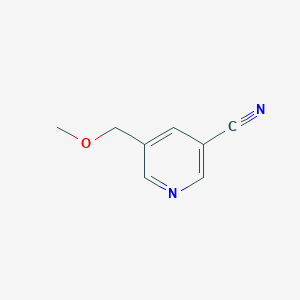
5-(Methoxymethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitrile derivatives These compounds are characterized by the presence of a nitrile group attached to a pyridine ring The methoxymethyl group at the 5-position of the pyridine ring distinguishes this compound from other nicotinonitrile derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)nicotinonitrile can be achieved through a multi-step process. One common method involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This reaction typically yields nicotinonitrile derivatives in fair to good yields. The reaction conditions often involve the use of solvents such as ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of nicotinonitrile derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Methoxymethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives.
Applications De Recherche Scientifique
5-(Methoxymethyl)nicotinonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(Methoxymethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, nicotinonitrile derivatives have been found to inhibit enzymes such as PDE3 and PIM1 kinase, which play roles in various cellular processes . The nitrile group can enhance binding affinity to these targets, leading to the modulation of their activity. Additionally, the methoxymethyl group may influence the compound’s pharmacokinetic properties, improving its bioavailability and stability.
Comparaison Avec Des Composés Similaires
Nicotinonitrile: The parent compound with a nitrile group attached to the pyridine ring.
2-Methoxynicotinonitrile: A derivative with a methoxy group at the 2-position.
4-Methoxynicotinonitrile: A derivative with a methoxy group at the 4-position.
Comparison: 5-(Methoxymethyl)nicotinonitrile is unique due to the presence of the methoxymethyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other methoxy-substituted nicotinonitriles, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
5-(methoxymethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-11-6-8-2-7(3-9)4-10-5-8/h2,4-5H,6H2,1H3 |
Clé InChI |
RZTXPBAJUNGORS-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CN=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13668560.png)

![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
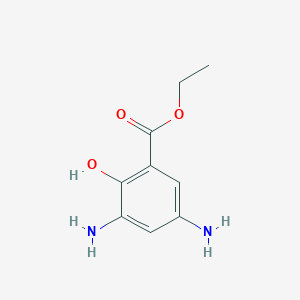
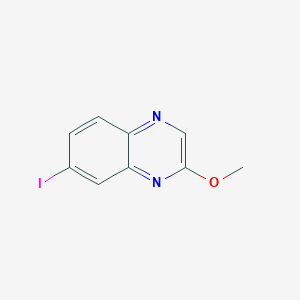
![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)

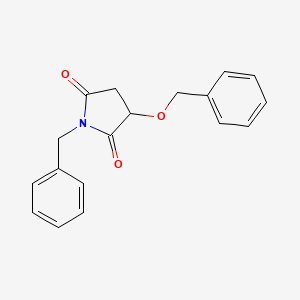
![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
![5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13668626.png)
